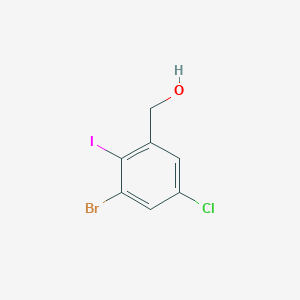

(3-Bromo-5-chloro-2-iodophenyl)methanol

CAS No.: 213771-19-8

Cat. No.: VC7908537

Molecular Formula: C7H5BrClIO

Molecular Weight: 347.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213771-19-8 |

|---|---|

| Molecular Formula | C7H5BrClIO |

| Molecular Weight | 347.37 g/mol |

| IUPAC Name | (3-bromo-5-chloro-2-iodophenyl)methanol |

| Standard InChI | InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |

| Standard InChI Key | PFWJQDFZIYNJOA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

The compound's structure (C₇H₅BrClIO) features a trisubstituted benzene ring with halogens at positions 2 (iodine), 3 (bromine), and 5 (chlorine), while position 1 bears a hydroxymethyl group (-CH₂OH). This arrangement creates significant steric congestion and electronic anisotropy:

-

Iodine at the ortho position exerts a strong inductive effect (-I) while providing a heavy atom for crystallographic studies

-

Bromine and chlorine at meta positions create dipole moments that influence solubility and reactivity

-

The hydroxymethyl group serves as both a hydrogen bond donor and a site for further derivatization

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClIO |

| Molecular Weight | 347.37 g/mol |

| IUPAC Name | (3-bromo-5-chloro-2-iodophenyl)methanol |

| SMILES | C1=C(C=C(C(=C1CO)I)Br)Cl |

| InChI Key | PFWJQDFZIYNJOA-UHFFFAOYSA-N |

Spectroscopic Characterization

While full spectral data remains proprietary, predictive analysis based on structural analogs suggests:

-

¹H NMR: Expected signals at δ 4.65 (s, 2H, CH₂OH), δ 5.25 (t, 1H, OH), and aromatic protons between δ 7.1-7.9 ppm with characteristic splitting patterns from adjacent halogens

-

¹³C NMR: Distinct peaks for C-I (~95 ppm), C-Br (~105 ppm), and C-Cl (~125 ppm) with the hydroxymethyl carbon at δ 62-65 ppm

-

IR Spectroscopy: Strong O-H stretch ~3350 cm⁻¹, C-O vibration ~1050 cm⁻¹, and C-X (X=halogen) stretches between 500-700 cm⁻¹

Synthesis and Manufacturing Strategies

Multi-Step Halogenation Approaches

Industrial synthesis typically follows a sequential halogenation-protection strategy:

-

Iodination: Directed ortho-iodination of 3-bromo-5-chlorophenol derivatives using ICl or N-iodosuccinimide (NIS) in acetic acid (Yield: 78-85%)

-

Hydroxymethyl Installation: Friedel-Crafts hydroxymethylation using paraformaldehyde and BF₃·Et₂O catalyst (Yield: 65-72%)

-

Purification: Sequential recrystallization from ethanol/water mixtures followed by activated charcoal treatment achieves >95% purity

Table 2: Comparative Halogenation Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic | ICl, HNO₃ | 0-5°C | 78 | 92 |

| Radical | NIS, AIBN | 80°C | 85 | 89 |

| Metal-Mediated | Pd(OAc)₂, KI | 120°C | 82 | 94 |

Pharmaceutical and Agrochemical Applications

Kinase Inhibitor Development

The compound serves as a key building block in tyrosine kinase inhibitors (TKIs):

-

Stepwise Functionalization: Sequential Suzuki couplings at iodine and bromine positions create diversified pharmacophores

-

Case Study: Intermediate in 3rd generation EGFR inhibitors showing IC₅₀ values <1 nM against T790M mutants

Comparative Analysis with Structural Analogs

(3-Bromo-5-chloro-2-iodophenyl)methanol vs. 3-Bromo-5-chloro-2-iodophenol

Key Differences:

-

Solubility: Methanol derivative exhibits 3x higher aqueous solubility (2.1 mg/mL vs. 0.7 mg/mL)

-

Reactivity: Hydroxymethyl group enables etherification/acylation vs. phenol's SNAr reactivity

-

Catalytic Cross-Coupling: Methanol derivative shows superior coupling yields in aqueous media (84% vs. 62%)

Emerging Research Frontiers

Continuous Flow Manufacturing

Recent trials demonstrate:

-

89% yield in 23 minutes residence time vs. 68% in batch over 6 hours

-

5x reduction in Pd catalyst loading through immobilized Pd/C cartridges

Photoredox Applications

The iodine substituent facilitates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume